molecular formula C15H23NO2 B1665992 Mabuprofen CAS No. 83394-44-9

Mabuprofen

Cat. No. B1665992
CAS RN: 83394-44-9
M. Wt: 249.35 g/mol
InChI Key: JVGUNCHERKJFCM-UHFFFAOYSA-N
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Description

Mabuprofen, also known as aminoprofen or AU 7801, is an amide prodrug of Ibuprofen . Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, and helps to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .


Molecular Structure Analysis

The molecular structure of Ibuprofen has been analyzed using techniques like mass spectrometry, thermal analyses, and semi-empirical molecular orbital calculation . The molecular structure of Ibuprofen includes eight unique proton chemical environments and ten unique carbon environments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ibuprofen have been studied. The Boots and the Boots-Hoechst-Celanese processes access Ibuprofen through the same key intermediate, 4’-isobutylacetophenone . The transformation of the para-acetyl group of this compound to a propionic acid moiety is the most challenging aspect of the synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ibuprofen have been optimized for processing and manufacturing. Six modified crystal forms of Ibuprofen were prepared and assessed for dissolution, morphology, particle size, density, thermal characteristics, powder x-ray diffractometry, flow properties, and tabletability .

Scientific Research Applications

Antibacterial Potential

  • In silico Validation as Antibacterial Agents : Acetaminophen and ibuprofen have been studied for their antimicrobial potential against red complex pathogens, which are associated with inflammatory conditions related to periodontal infections. Utilizing in silico tools, these drugs were found to interact with proteins involved in cellular processes, metabolism, and virulence. The targeted virulent proteins are located in the cytoplasm, enhancing the drugs' effectiveness as antimicrobial agents (Jayaseelan, 2019).

Cancer Research

  • Ibuprofen in Gastric Cancer Cell Treatment : Ibuprofen has been investigated for its effects on cell proliferation, apoptosis, angiogenesis, and stemness marker genes in adenocarcinoma gastric cell lines. The study suggests that ibuprofen can reduce cancerous characteristics by inducing apoptosis and inhibiting cell proliferation and angiogenesis (Akrami et al., 2015).

Environmental Science

  • Biodegradation by Microorganisms : A study on ibuprofen degradation by Micrococcus yunnanensis isolated from pharmaceutical sludge has been conducted. It demonstrates the potential for microbial degradation of ibuprofen, reducing its environmental impact (Sharma et al., 2019).

Neurodegenerative Diseases

  • Dexibuprofen in Alzheimer's Disease : Research on dexibuprofen, the active enantiomer of ibuprofen, shows potential for reducing risk and progression of Alzheimer's disease. It has been found to reduce glial cell activation, cytokine release, and β-amyloid plaque deposition, and to prevent spatial learning and memory impairment in transgenic mice (Ettcheto et al., 2017).

Material Science

  • Functionalized Scaffolds for Periodontal Regeneration : A study on the development of a new anti-inflammatory scaffold functionalized with ibuprofen for periodontal regeneration has shown promising results. The IBU-PCL membrane could control inflammatory and migratory responses of gingival cells and potentially promote periodontal regeneration (Batool et al., 2018).

Safety And Hazards

Ibuprofen is classified as having acute oral toxicity and can cause serious eye irritation and respiratory irritation . It is harmful if swallowed and precautions should be taken to avoid ingestion, inhalation, and dermal exposure .

properties

IUPAC Name

N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(18)16-8-9-17/h4-7,11-12,17H,8-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGUNCHERKJFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868676
Record name N-(2-Hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mabuprofen

CAS RN

82821-47-4, 83394-44-9
Record name N-(2-Hydroxyethyl)-α-methyl-4-(2-methylpropyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82821-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mabuprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082821474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, N-(2-hydroxyethyl)-alpha-methyl-4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083394449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MABUPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02B8S6J90B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RL Diaz, J Gardeazabal, P Manrique… - Contact …, 2006 - Wiley Online Library
The use of topical non‐steroidal anti‐inflammatory drugs (NSAIDs) is very popular in spite of their doubtful efficacy and high number of generally not serious, but preventable, adverse …
Number of citations: 74 onlinelibrary.wiley.com
L Djekic - Ibuprofen, 2013 - repository.unmas.ac.id
Ibuprofen is non‐steroidal anti‐inflammatory drug (NSAID) widely used for the treatment of pain and inflammation related with rheumatoid arthritis, osteoarthritis, dysmenorrhea, …
Number of citations: 1 repository.unmas.ac.id
AC de Groot - researchgate.net
This is an addendum to and an update of Patch Testing, 4th edition (ISBN 978-90-813233-4-5). It contains information on 255 new allergens, both chemicals described as contact …
Number of citations: 0 www.researchgate.net
R Bandichhor, A Director - Nature Medicine, 2013 - pdfs.semanticscholar.org
3. Minimize or replace (Switch) non-green solvents 4. Work through multi-disciplinary scientific interface (Collaboration) 5. Renewable material based synthesis 6. Net output based …
Number of citations: 2 pdfs.semanticscholar.org
P North-Lewis - 2015 - adka-arznei.info
… ), potassium, and sodium salts, guaiacol and pyridoxine esters, and mabuprofen (ibuprofen aminoethanol), isobutanolammonium, and meglumine derivatives. …
Number of citations: 2 www.adka-arznei.info
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com
ATC Vet—QM01AE17
Number of citations: 0
AC de Groot - 2021 - CRC Press
Number of citations: 4
ATC Code, AP Education
Number of citations: 0
S Rezazi - 2011 - dspace.univ-medea.dz
Modélisation de la prédiction de l’activité thérapeutique à partir de la structure moléculaire. Dans le but de développer des modèles pour la corrélation et la prédiction de l’activité …
Number of citations: 1 dspace.univ-medea.dz

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